REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:20])[CH:8]([C:11](=[O:19])[NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:9]#[N:10].[NH2:21][C:22]([CH2:27][OH:28])([CH2:25][OH:26])[CH2:23][OH:24]>C(O)C>[NH2:21][C:22]([CH2:27][OH:28])([CH2:25][OH:26])[CH2:23][OH:24].[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:20])[CH:8]([C:11](=[O:19])[NH:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)[C:9]#[N:10] |f:3.4|
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Name
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|
Quantity
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13.85 g
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Type
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reactant
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Smiles
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CN1C(=CC=C1)C(C(C#N)C(NC1=CC=CC=C1)=O)=O
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Name
|
|
Quantity
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350 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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6.1 g
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Type
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reactant
|
Smiles
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NC(CO)(CO)CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The suspension is heated until solution
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Type
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CUSTOM
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Details
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is obtained
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Type
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TEMPERATURE
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Details
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The solution is cooled
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Type
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CUSTOM
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Details
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to crystallize the product
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Type
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CUSTOM
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Details
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the salt is collected
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Type
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WASH
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Details
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washed with ethanol/ether
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Type
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CUSTOM
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Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)(CO)CO.CN1C(=CC=C1)C(C(C#N)C(NC1=CC=CC=C1)=O)=O
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Name
|
|
Type
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product
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Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |